![molecular formula C9H12Cl2N2 B8293567 [Chloro(phenylimino)methyl]dimethylamine hydrochloride](/img/structure/B8293567.png)
[Chloro(phenylimino)methyl]dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride is an organic compound that is commonly used in various chemical and biological research applications. It is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride typically involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N,N-dimethylformamide and phenyl isocyanate.
Catalyst: Hydrochloric acid.
Conditions: The reaction is usually conducted at room temperature with constant stirring.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride involves large-scale reactors and precise control of reaction parameters. The process includes:
Mixing: The reactants are mixed in a reactor.
Reaction Control: Temperature and pressure are carefully monitored.
Purification: The product is purified through crystallization or distillation to obtain a high-purity compound.
化学反应分析
Types of Reactions
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloroformamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chloroformamidines.
科学研究应用
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include:
Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites.
Protein Modification: It can modify protein structures, affecting their stability and function.
相似化合物的比较
N,N-dimethyl-N’-phenyl-chloroformamidine hydrochloride is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
N,N-dimethylformamide: A common solvent with similar reactivity but different applications.
Phenyl isocyanate: A reactive isocyanate used in the synthesis of various organic compounds.
Chloroformamidine derivatives: Other derivatives with varying substituents that exhibit different reactivity and applications.
属性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
InChI 键 |
ORUDJALVLGLNMX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


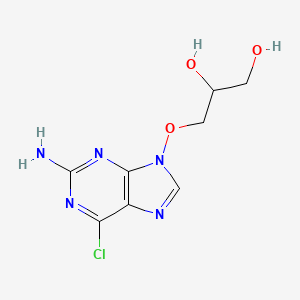
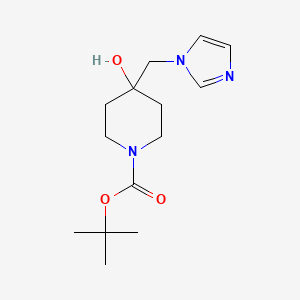
![4-{[(1-Formyl-2-naphthyl)oxy]methyl}benzonitrile](/img/structure/B8293496.png)
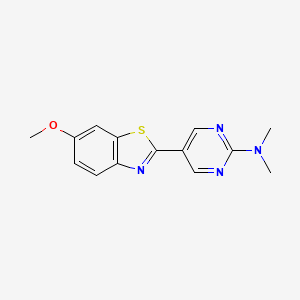
![2-(Chloromethyl)-6-iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B8293503.png)
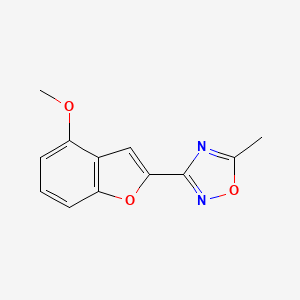
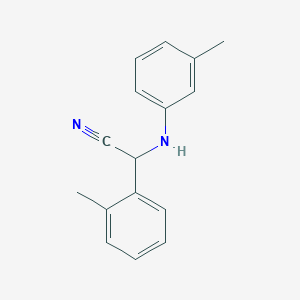
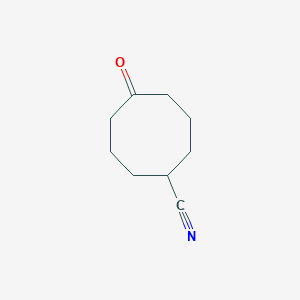
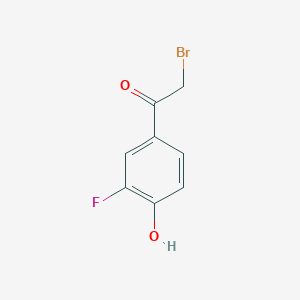
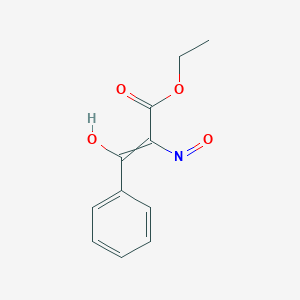
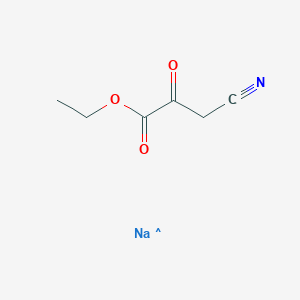
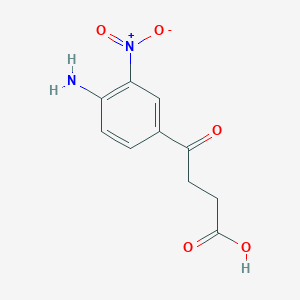
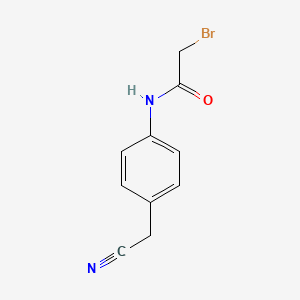
![N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide](/img/structure/B8293578.png)
